![molecular formula C20H22FN3O3S2 B2383337 5-((1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-3-yl)methyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole CAS No. 1705879-33-9](/img/structure/B2383337.png)
5-((1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-3-yl)methyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole
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Overview
Description
5-((1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-3-yl)methyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-3-yl)methyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the Piperidine Intermediate: This step involves the reaction of 5-ethylthiophene-2-sulfonyl chloride with piperidine under basic conditions to form the piperidine intermediate.
Oxadiazole Ring Formation: The piperidine intermediate is then reacted with 2-fluorobenzohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring.
Final Coupling Reaction: The final step involves coupling the oxadiazole intermediate with the piperidine intermediate under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring-opening or hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorine atom on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to partially or fully hydrogenated derivatives.
Scientific Research Applications
1. Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit notable antimicrobial properties. Studies have shown that derivatives of oxadiazole demonstrate significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The presence of the piperidine moiety enhances interaction with bacterial enzymes, potentially inhibiting bacterial growth .
2. Anti-inflammatory Effects
The anti-inflammatory potential of oxadiazole derivatives has been documented in several studies. Compounds similar to this one have demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The sulfonamide group is believed to play a crucial role in modulating inflammatory pathways .
3. Antitumor Properties
Recent studies have explored the compound's antitumor activities. For instance, derivatives have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. In particular, compounds with similar structures have been effective against glioblastoma cells and liver carcinoma .
Case Studies
Several studies have highlighted the biological activities of compounds similar to 5-((1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-3-yl)methyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole:
- A study on oxadiazole derivatives indicated significant cytotoxicity against glioblastoma cell lines, suggesting potential for cancer treatment .
- Another research project focused on anti-diabetic properties demonstrated that certain derivatives effectively lowered glucose levels in Drosophila melanogaster models .
Mechanism of Action
The mechanism of action of 5-((1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-3-yl)methyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-3-yl)methyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole
- 5-((1-((5-Propylthiophen-2-yl)sulfonyl)piperidin-3-yl)methyl)-3-(2-bromophenyl)-1,2,4-oxadiazole
Uniqueness
The uniqueness of 5-((1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-3-yl)methyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole lies in its specific combination of functional groups and rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Biological Activity
5-((1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-3-yl)methyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and antitumor properties, as well as its mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is C20H22FN3O3S2 with a molecular weight of 435.5 g/mol. The structure features a piperidine ring linked to a sulfonyl group and an oxadiazole moiety, which are known to enhance biological activity.
Property | Value |
---|---|
Molecular Formula | C20H22FN3O3S2 |
Molecular Weight | 435.5 g/mol |
CAS Number | 1705879-33-9 |
1. Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit notable antimicrobial properties. A study highlighted that derivatives of oxadiazole showed significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli . The presence of the piperidine moiety enhances the interaction with bacterial enzymes, potentially leading to inhibition of bacterial growth.
2. Anti-inflammatory Effects
The anti-inflammatory potential of oxadiazole derivatives has been documented in several studies. For instance, compounds similar to this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro . The sulfonamide group is believed to play a crucial role in modulating inflammatory pathways.
3. Antitumor Activity
Compounds featuring the oxadiazole scaffold have shown promise in cancer research. Specifically, studies have indicated that certain derivatives can induce apoptosis in tumor cells by disrupting metabolic pathways essential for cell survival . The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The sulfonyl group interacts with various enzymes, inhibiting their activity and disrupting metabolic processes.
- Receptor Binding : The thiophene and fluorophenyl groups may facilitate binding to biological receptors, modulating their function and leading to downstream effects on cellular signaling pathways.
Case Studies
Several case studies have been conducted to evaluate the efficacy of related compounds:
- Antibacterial Efficacy : In a comparative study, oxadiazole derivatives were tested against standard antibiotics. The results showed that some derivatives had comparable or superior activity against Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Assessment : A study evaluated the anti-inflammatory effects of various oxadiazole derivatives using animal models. Compounds exhibited reduced edema and inflammation markers compared to controls .
- Antitumor Potential : Research involving cell lines demonstrated that certain derivatives could significantly reduce viability in cancer cells while sparing normal cells, indicating selective cytotoxicity .
Properties
IUPAC Name |
5-[[1-(5-ethylthiophen-2-yl)sulfonylpiperidin-3-yl]methyl]-3-(2-fluorophenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3S2/c1-2-15-9-10-19(28-15)29(25,26)24-11-5-6-14(13-24)12-18-22-20(23-27-18)16-7-3-4-8-17(16)21/h3-4,7-10,14H,2,5-6,11-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVMXIJMYMWPHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CC=CC=C4F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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